molecular formula C16H14N2O B12850145 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole

2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole

Cat. No.: B12850145
M. Wt: 250.29 g/mol
InChI Key: SEAJZWLKXAOLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The 1H-benzo[d]imidazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities and its ability to interact with various enzymatic targets . This particular compound features an allyloxy-phenyl substitution at the 2-position, a modification often explored to optimize pharmacokinetic properties and binding affinity. Benzimidazole derivatives are extensively investigated for their potent antimicrobial properties. Researchers utilize these compounds in studies against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus (including MRSA strains) and fungi such as Candida albicans . The mechanism of action is often attributed to the scaffold's structural resemblance to purine bases, allowing it to compete and interfere with nucleic acid synthesis in microorganisms . Beyond infectious disease research, the benzimidazole core is a key pharmacophore in oncology research. Its derivatives can function as enzyme inhibitors, targeting critical pathways in cell proliferation. For instance, some benzimidazole-based molecules are designed as epidermal growth factor receptor (EGFR) inhibitors, which is a validated target in cancer therapy . Other research explores their activity against various human cancer cell lines, making them valuable tools for developing novel anticancer agents . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate care and adhere to all safety protocols.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-(4-prop-2-enoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C16H14N2O/c1-2-11-19-13-9-7-12(8-10-13)16-17-14-5-3-4-6-15(14)18-16/h2-10H,1,11H2,(H,17,18)

InChI Key

SEAJZWLKXAOLIK-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 4-(allyloxy)benzaldehyde in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as the use of biodegradable solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

Scientific Research Applications

Research has indicated that benzimidazole derivatives, including 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole, exhibit a range of biological activities:

  • Antitumor Activity : Studies have shown that various benzimidazole derivatives can inhibit tumor growth by targeting specific cancer cell lines. For instance, related compounds have demonstrated significant antitumor effects against human cancer cell lines such as HeLa, which overexpress the epidermal growth factor receptor (EGFR) .
  • Neurological Applications : The compound may also play a role in modulating GABA-A receptors, which are critical in neurological functions. Positive allosteric modulators derived from benzimidazole scaffolds have been identified as promising candidates for treating neurological disorders .

Pharmacological Potential

The pharmacological profile of 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole suggests several applications:

  • Positive Allosteric Modulation : This compound has been investigated for its ability to enhance the activity of GABA-A receptors, which could lead to new treatments for anxiety and other neurological conditions .
  • Antimicrobial Properties : Some studies indicate that imidazole derivatives possess antimicrobial properties, making them suitable candidates for developing new antibiotics .

Case Studies

Several case studies illustrate the practical applications of this compound in research and development:

  • Antitumor Research :
    • A study synthesized a series of benzimidazole derivatives and evaluated their effects on cancer cell lines. Among these, compounds similar to 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole showed promising results in inhibiting tumor growth without significant toxicity to normal cells .
  • Neurological Studies :
    • Research focused on the modulation of GABA-A receptors highlighted the potential of benzimidazole derivatives as therapeutic agents for neurological disorders. The study identified several lead compounds that interact favorably with the α1/γ2 interface of GABA-A receptors, suggesting a novel approach to drug development in this area .
  • Antimicrobial Applications :
    • Investigations into the antimicrobial activity of imidazole derivatives revealed their effectiveness against various pathogens. The structural characteristics of these compounds contribute to their bioactivity, making them suitable candidates for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. The allyloxy group can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Benzimidazole derivatives differ primarily in the substituents on the phenyl ring, which significantly influence their physicochemical and biological properties. Below is a comparative analysis based on substituent type:

Substituent Compound Example Key Structural Features
4-Allyloxy (Hypothetical) 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole Allyloxy group introduces potential for radical reactions or Michael addition due to the α,β-unsaturated system.
4-Fluorophenyl 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Fluorine enhances metabolic stability via reduced oxidative metabolism and improved pharmacokinetics .
4-Chlorophenyl 2-(4-Chlorophenyl)-1H-benzo[d]imidazole Chlorine increases lipophilicity, improving membrane permeability and antimicrobial activity .
Propargyloxy 2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole Propargyloxy group offers click chemistry compatibility for bioconjugation .
Hydroxyphenyl 2-(4-Hydroxyphenyl)-1H-benzo[d]imidazole Hydroxy group enables hydrogen bonding and metal chelation, useful in antioxidant applications .

Physicochemical Properties

  • Lipophilicity : Chloro and bromo substituents increase logP values, enhancing blood-brain barrier penetration, while hydroxy groups reduce it .
  • Thermal Stability : Methyl or trifluoromethyl groups (e.g., 6-bromo-4-fluoro-1-isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole) improve thermal stability, critical for industrial applications .

Biological Activity

2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole is a novel compound that belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antitumor properties and potential as a therapeutic agent.

Synthesis and Characterization

The synthesis of 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the benzimidazole core : This is achieved through cyclization reactions involving o-phenylenediamines and appropriate carbonyl compounds.
  • Substitution with allyloxy groups : The introduction of the allyloxy substituent is performed via nucleophilic substitution reactions, enhancing the compound's solubility and biological activity.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Antitumor Activity

Recent studies have demonstrated that 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole exhibits significant antitumor activity across various cancer cell lines. The following table summarizes key findings from in vitro studies:

Cell Line IC50 (µM) Mechanism of Action
HeLa3.24Induction of apoptosis via mitochondrial pathways
MCF-75.67Inhibition of cell proliferation
A5494.89Activation of caspase-3, Bax upregulation

In particular, treatment with this compound resulted in a notable increase in apoptosis rates compared to control treatments, with HeLa cells showing a 68.2% apoptosis rate after 24 hours of exposure . The mechanism involves upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, indicating a clear pathway for inducing cell death in malignant cells .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural features. In the case of 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole, the presence of the allyloxy group enhances its lipophilicity and cellular uptake, contributing to its potent antitumor effects. Studies suggest that modifications on the phenyl ring can further optimize its activity against specific cancer types .

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • Case Study 1 : In a study involving HeLa cells, treatment with 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole led to significant tumor regression in xenograft models, demonstrating its efficacy as an antitumor agent in vivo.
  • Case Study 2 : A comparative analysis with standard chemotherapeutics such as cisplatin showed that this compound had a higher selectivity index for tumor cells versus normal cells, suggesting it could minimize side effects associated with traditional chemotherapy .

Q & A

Q. What are common synthesis strategies for 2-(4-(allyloxy)phenyl)-1H-benzo[d]imidazole and its derivatives?

The synthesis typically involves multi-step protocols:

  • Stepwise synthesis : Reacting o-phenylenediamine with substituted aldehydes under acidic or oxidative conditions to form the benzimidazole core, followed by allyloxy group introduction via nucleophilic substitution or coupling reactions .
  • Microwave-assisted one-pot synthesis : Utilizing Cu(I)-catalyzed three-component reactions to simultaneously construct the benzimidazole and triazole rings, reducing reaction time and improving yields (e.g., 70–85% yields reported) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) and catalysts like SiO₂ enhance reaction efficiency and regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and allyloxy group integration (e.g., allyl protons resonate at δ 4.5–5.5 ppm; aromatic protons at δ 6.8–8.2 ppm) .
  • FT-IR : Identification of NH stretching (3200–3400 cm⁻¹) and C=N/C=C vibrations (1450–1620 cm⁻¹) .
  • Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z 293.1294 for the base compound) .

Q. How do solvent and catalyst choices influence synthesis efficiency?

  • Solvents : Ethanol or THF is preferred for stepwise synthesis, while DMF enhances microwave-assisted reactions due to high dielectric absorption .
  • Catalysts : SiO₂ improves yield (up to 92%) by promoting cyclocondensation, while Pd/Cu catalysts enable cross-coupling for allyloxy functionalization .

Q. What validation methods ensure purity and structural accuracy?

  • Elemental analysis : Compare calculated vs. experimental C/H/N/S values (e.g., C: 69.97% calculated vs. 69.58% observed for a derivative in ).
  • Melting point consistency : Sharp melting ranges (e.g., 143–145°C for 7-chloro derivatives) indicate purity .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Dry, ventilated environments at 2–8°C to prevent degradation .
  • Exposure mitigation : Use PPE (gloves, goggles) and avoid inhalation; DMSO is advised for in vitro solubilization .

Advanced Research Questions

Q. How to resolve contradictions between calculated and experimental elemental analysis data?

Discrepancies may arise from hygroscopicity or incomplete purification. Strategies include:

  • Re-crystallization : Using ethanol/water mixtures to remove impurities .
  • Combined spectroscopy : Cross-validate with NMR/IR to confirm structural integrity (e.g., NH peak absence in D₂O-exchangeable protons ).

Q. How can biological activity be optimized through structural modifications?

  • Substituent tuning : Electron-withdrawing groups (e.g., -Br, -CF₃) enhance antimicrobial activity (e.g., 9c derivative showed >80% inhibition against S. aureus) .
  • Hybrid scaffolds : Incorporating triazole-thione moieties improves antifungal potency (55–64% yields for active derivatives ).

Q. What computational methods predict binding affinity for target proteins?

  • Molecular docking : Used to simulate interactions with cyclooxygenase-2 (COX-2) or microbial enzymes. For example, 9c exhibited strong hydrogen bonding with COX-2’s active site .
  • ADME prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP <5 for optimal bioavailability ).

Q. What are the advantages of multi-component reactions (MCRs) in derivative synthesis?

  • Efficiency : Simultaneous formation of benzimidazole and triazole rings in one pot (e.g., Path C in vs. stepwise Paths A/B).
  • Diversity : MCRs enable rapid generation of libraries (e.g., 15 derivatives synthesized via hydrazide-thiocarbamide cyclization ).

Q. How do catalysts like nano-SiO₂ impact synthesis kinetics?

  • Mechanism : SiO₂’s acidic surface accelerates cyclocondensation via proton transfer, reducing reaction time from 24h to 6h .
  • Reusability : SiO₂ retains >90% activity after five cycles, enhancing sustainability .

Q. What role do methoxy groups play in corrosion inhibition studies?

  • Electron donation : Methoxy substituents (-OCH₃) increase electron density on the benzimidazole ring, improving adsorption on steel surfaces (e.g., P4 derivative showed 85% inhibition in 5M HCl ).
  • Steric effects : Bulky groups (e.g., trimethoxy) enhance hydrophobic barrier formation, reducing corrosion rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.